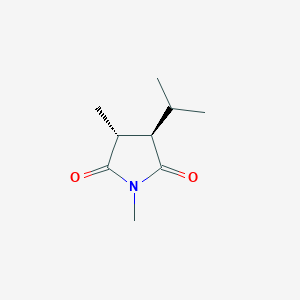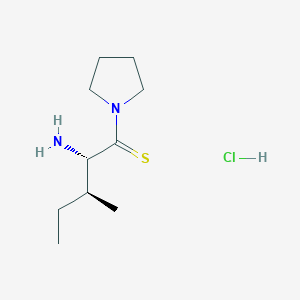
HUMAN HCC-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HUMAN HCC-1, also known as Hemofiltrate CC Chemokine-1, is a chemokine involved in various immune responses. It is a member of the CC chemokine family and plays a significant role in the chemotaxis of immune cells, particularly monocytes and lymphocytes. This compound is crucial in the context of inflammation and immune surveillance, making it a subject of interest in medical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HUMAN HCC-1 involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the expression of the protein is induced by specific inducers. The protein is then harvested and purified using high-performance liquid chromatography (HPLC) and other purification methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: HUMAN HCC-1 primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:
Binding Reactions: this compound binds to specific receptors on the surface of immune cells, triggering downstream signaling pathways.
Post-translational Modifications: These include glycosylation and phosphorylation, which are crucial for its stability and function.
Common Reagents and Conditions:
Recombinant DNA Technology Reagents: Plasmids, restriction enzymes, ligases, and competent cells.
Chromatographic Reagents: Buffers, affinity columns, and elution solvents.
Major Products Formed: The primary product is the mature, functional this compound protein, which can be used for various research and therapeutic applications.
Scientific Research Applications
HUMAN HCC-1 has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study protein-protein interactions and chemokine-receptor binding mechanisms.
Biology: Plays a role in studying immune cell migration, inflammation, and immune response regulation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and immune disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting immune-related conditions.
Mechanism of Action
HUMAN HCC-1 exerts its effects by binding to specific chemokine receptors on the surface of target cells, such as CCR1 and CCR5. This binding triggers a cascade of intracellular signaling pathways, including the activation of G-proteins, which leads to the mobilization of calcium ions and the activation of various kinases. These signaling events result in the directed migration of immune cells to sites of inflammation or infection, thereby modulating the immune response.
Comparison with Similar Compounds
MCP-1 (Monocyte Chemoattractant Protein-1): Another CC chemokine involved in monocyte chemotaxis.
RANTES (Regulated upon Activation, Normal T Cell Expressed and Secreted): A chemokine that attracts T cells, eosinophils, and basophils.
Eotaxin: Specifically attracts eosinophils and plays a role in allergic responses.
Comparison: HUMAN HCC-1 is unique in its specific receptor binding profile and its role in immune cell migration. Unlike MCP-1, which primarily attracts monocytes, this compound has a broader range of target cells, including lymphocytes. RANTES and Eotaxin have more specialized roles in attracting specific subsets of immune cells, whereas this compound has a more generalized function in immune surveillance and inflammation.
Properties
CAS No. |
169146-44-5 |
|---|---|
Molecular Formula |
C28H24N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(5-chloro-2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B1169789.png)

